

# Comparative Selectivity of Dorsomorphin Analogs

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## Compound Focus: Dorsomorphin

CAS No.: 866405-64-3

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The table below compiles in vivo efficacy and selectivity data for **Dorsomorphin** and its analogs from a zebrafish model study, which assessed effects on BMP signaling (measured by dorsalization) and VEGF signaling (measured by intersomitic vessel disruption) [1].

Compound	R1	R2	BMP Inhibition (Dorsalization EC <sub>100</sub> , μM)	VEGF Inhibition (ISV Disruption EC <sub>50</sub> , μM)	Toxicity (EC <sub>100</sub> , μM)
Dorsomorphin (DM)	-	-	2.5	5	20
LDN-193189	-	-	3	20	20
6K1	-	-	1	5	20
91E	-	-	2	2	5
DMH1	-	-	0.2	No (>50)	No (>50)
DMH2	-	-	0.1	No (>50)	25
DMH3	-	-	1	No (>50)	No (>50)
DMH4	-	-	No (>50)	1	No (>50)

Compound	R1	R2	BMP Inhibition (Dorsalization EC <sub>100</sub> , µM)	VEGF Inhibition (ISV Disruption EC <sub>50</sub> , µM)	Toxicity (EC <sub>100</sub> , µM)
SU5146 (Control)	-	-	No	2	5

From this data, you can see that **DMH1**, **DMH2**, and **DMH3** demonstrate high selectivity for BMP signaling over VEGF signaling. DMH1, in particular, stands out for its potent BMP inhibition (EC<sub>100</sub> = 0.2 µM) and no observed off-target toxicity or anti-angiogenic effects at tested concentrations [1].

## Detailed Experimental Protocols

Here are the methodologies behind the key data, which you can include in your guide as standard operating procedures.

## In Vivo Zebrafish Phenotypic Screening

This protocol was used to generate the data in the table above and allows for simultaneous assessment of efficacy and selectivity in a live vertebrate organism [1].

- **Objective:** To identify compounds that selectively inhibit BMP signaling (causing dorsalization) without inhibiting VEGF signaling (which disrupts blood vessel formation) and to evaluate general toxicity.
- **Procedure:**
  - **Compound Administration:** Test compounds are added to the water of transgenic zebrafish embryos at 3 hours post-fertilization (hpf), a key stage for embryonic patterning.
  - **Phenotype Assessment:**
    - **BMP Inhibition (Dorsalization):** Embryos are observed for dorsalization phenotypes. The EC<sub>100</sub> is the concentration at which 100% of embryos are severely dorsalized.
    - **VEGF Inhibition (Angiogenesis):** In a separate assay, compounds are added at 12 hpf (after dorsoventral axis formation). At 48 hpf, intersomitic vessel (ISV) formation is visualized in live embryos. The EC<sub>50</sub> is the concentration that inhibits 50% of ISVs.
    - **Toxicity:** Embryos are monitored for early lethality, developmental delay, or non-specific defects. The EC<sub>100</sub> is the concentration causing 100% embryonic lethality or severe developmental delay.

- **Key Data Interpretation:** Compounds like DMH1 that cause dorsalization at low concentrations but do not disrupt ISV formation even at high concentrations (e.g., >50  $\mu\text{M}$ ) are considered highly selective BMP inhibitors [1].

## FUSION-Based Screening for AMPK Inhibitors

This is a more complex, gene expression-based screen used to identify novel inhibitors, such as 5'-hydroxystaurosporine, from compound libraries [2].

- **Objective:** To identify small molecule inhibitors of a target protein (e.g., AMPK) by comparing their gene expression signatures to those of known inhibitors or genetic depletion.
- **Procedure:**
  - **Reference Signature Generation:** A gene expression signature is first established for a known condition, such as treatment with **Dorsomorphin** (Compound C) or siRNA-mediated depletion of an AMPK subunit.
  - **Library Screening:** A library of compounds (e.g., 1,186 natural product fractions) is tested, and a gene expression signature is generated for each.
  - **Computational Clustering:** Unsupervised hierarchical clustering and similarity metrics (Euclidean distance, Pearson correlation) are used to identify library compounds whose gene expression signatures cluster with the reference signature.
  - **Validation:** Hit compounds are validated for their ability to decrease phosphorylation of AMPK downstream targets (e.g., ACC, RAPTOR) and for selective toxicity toward cancer cells.
- **Key Data Interpretation:** Compounds that cluster with the reference inhibitor and recapitulate its phenotypic effects are high-priority hits for further development [2].

## Cell-Based Viability and Selectivity Profiling

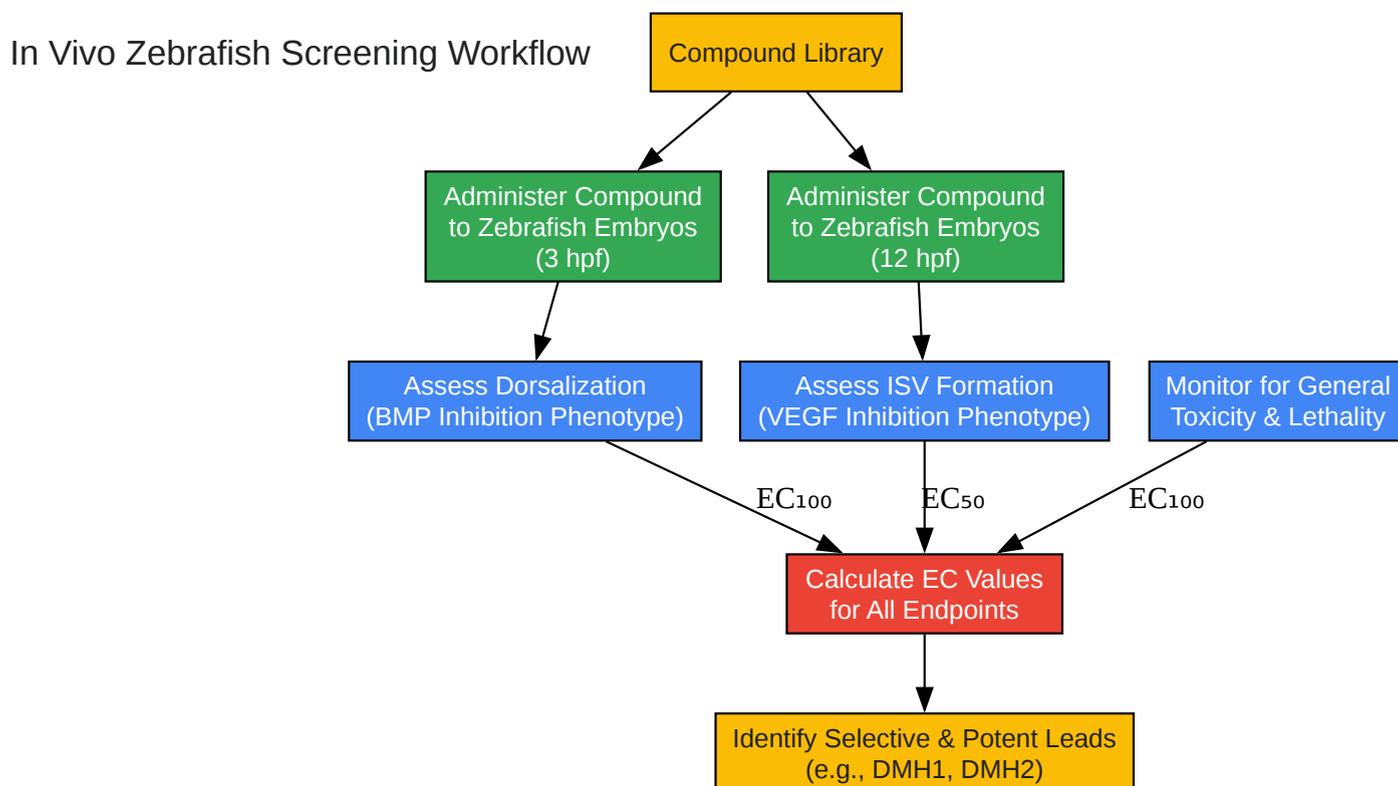
This is a standard in vitro method to confirm a compound's activity and selective toxicity, often used as a secondary screen [3] [2].

- **Objective:** To determine if a candidate inhibitor shows preferential toxicity toward specific cell types (e.g., cancer cells vs. non-transformed cells).
- **Procedure:**
  - **Cell Culture:** A panel of cell lines is used, including target cancer cells (e.g., HCT116, SW480 colon cancer cells) and non-transformed control cells (e.g., Human Colon Epithelial Cells - HCECs).
  - **Compound Treatment:** Cells are treated with a range of concentrations of the test compound.

- **Viability Assay:** After an incubation period (e.g., 72 hours), cell viability is measured using an assay like XTT or Alamar Blue.
- **Selectivity Assessment:** Dose-response curves are generated, and  $IC_{50}$  values are calculated. A lower  $IC_{50}$  in cancer cells compared to normal cells indicates selective toxicity.
- **Key Data Interpretation:** A successful candidate, like 5'-hydroxy-staurosporine, will show notably higher potency in killing human colon cancer cells than non-transformed colon epithelial cells [2].

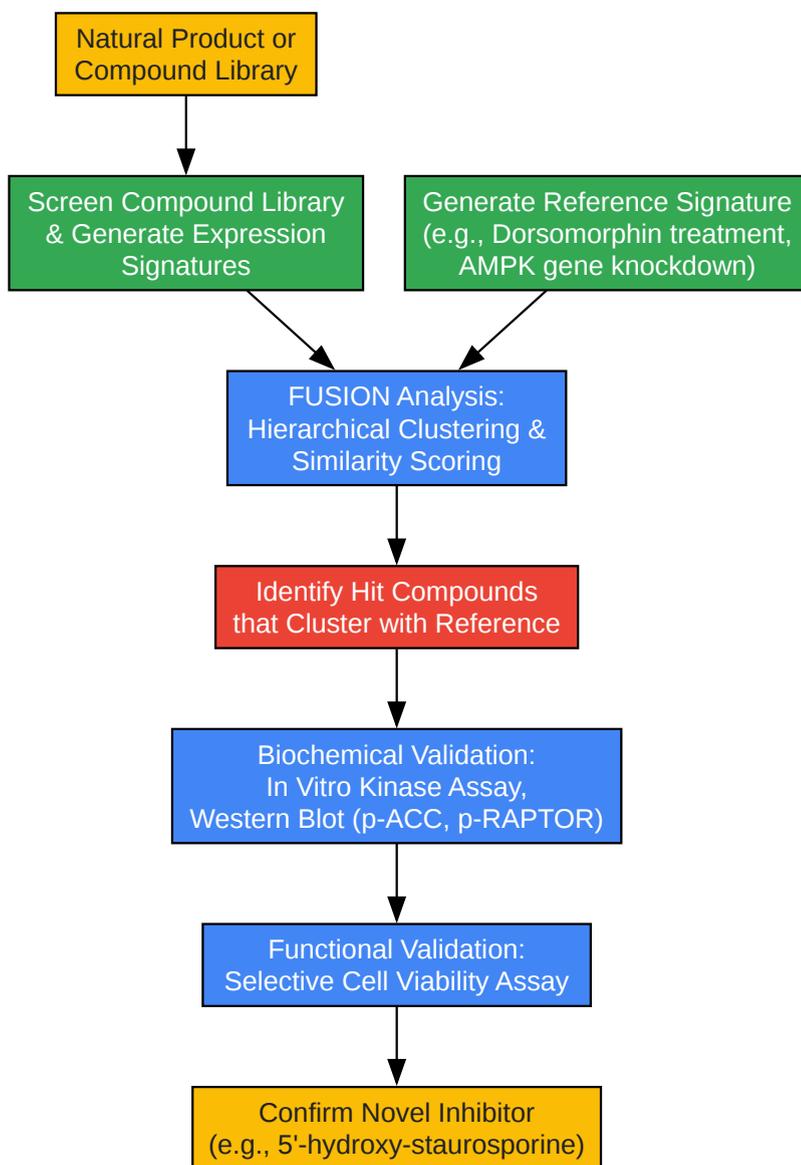
## Experimental Workflow Diagrams

The following diagrams outline the logical flow of the two primary screening methodologies discussed.



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## FUSION-Based Screening Workflow



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## Key Takeaways for Your Guide

When presenting this information to researchers, you may wish to highlight these core principles:

- **Phenotypic In Vivo Screening is Powerful:** The zebrafish model successfully differentiated between multi-target (**Dorsomorphin**) and highly selective (DMH1) compounds early in the screening process by integrating bioavailability and complex biology [1].
- **Selectivity is Quantifiable:** The use of distinct phenotypic endpoints (dorsalization vs. ISV disruption) and their respective EC values provides a clear, quantitative framework for comparing analog selectivity [1].
- **Multiple Pathways Exist for Discovery:** The contrast between the target-agnostic FUSION screen [2] and the more directed SAR study [1] shows that effective inhibitors can be discovered through both novel identification and rational optimization of a known scaffold.

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## References

1. In Vivo Structure Activity Relationship Study of Dorsomorphin ... [pmc.ncbi.nlm.nih.gov]
2. A Functional Signature Ontology (FUSION) screen detects ... [nature.com]
3. Modulation of AMPK Significantly Alters Uveal Melanoma ... [pmc.ncbi.nlm.nih.gov]

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